molecular formula C20H26O2 B12614692 11-Phenylundec-10-YN-1-YL prop-2-enoate CAS No. 876144-81-9

11-Phenylundec-10-YN-1-YL prop-2-enoate

Cat. No.: B12614692
CAS No.: 876144-81-9
M. Wt: 298.4 g/mol
InChI Key: UOHGTRHBSVHACR-UHFFFAOYSA-N
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Description

11-Phenylundec-10-YN-1-YL prop-2-enoate is a synthetic acrylate ester characterized by a unique molecular architecture. Its structure comprises an 11-carbon alkyl chain with a phenyl group at the terminal position (C11) and an alkyne group at the C10–C11 position. The prop-2-enoate (acrylate) moiety is esterified to the first carbon of the undec chain. This combination of a long aliphatic chain, aromatic phenyl group, and alkyne functional group distinguishes it from conventional acrylates.

Properties

CAS No.

876144-81-9

Molecular Formula

C20H26O2

Molecular Weight

298.4 g/mol

IUPAC Name

11-phenylundec-10-ynyl prop-2-enoate

InChI

InChI=1S/C20H26O2/c1-2-20(21)22-18-14-9-7-5-3-4-6-8-11-15-19-16-12-10-13-17-19/h2,10,12-13,16-17H,1,3-9,14,18H2

InChI Key

UOHGTRHBSVHACR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)OCCCCCCCCCC#CC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Phenylundec-10-YN-1-YL prop-2-enoate typically involves the esterification of 11-Phenylundec-10-YN-1-ol with prop-2-enoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired ester product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

11-Phenylundec-10-YN-1-YL prop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

11-Phenylundec-10-YN-1-YL prop-2-enoate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 11-Phenylundec-10-YN-1-YL prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These ROS can induce oxidative stress and damage to cellular components, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 11-phenylundec-10-YN-1-YL prop-2-enoate with analogous acrylate esters, emphasizing key functional groups and molecular features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Key Structural Features
This compound C₂₀H₂₄O₂ 296.4 Alkyne, phenyl, acrylate Long chain with phenyl and alkyne
Decyl acrylate C₁₃H₂₂O₂ 214.3 Acrylate, alkyl chain Linear C10 alkyl group
Methyl acrylate C₄H₆O₂ 86.06 Acrylate, methyl Short-chain, volatile liquid
Tetrahydrofurfuryl acrylate C₈H₁₂O₃ 156.18 Acrylate, tetrahydrofuran (THF) Cyclic ether group enhances polarity
4-[Methyl...]butyl prop-2-enoate C₉H₁₀F₁₁NO₄S 497.2 Acrylate, perfluorinated sulfonamide Fluorinated chain, high hydrophobicity

Physical and Chemical Properties

  • Molecular Weight and Solubility : The target compound’s higher molecular weight (296.4 g/mol) compared to decyl acrylate (214.3 g/mol) and methyl acrylate (86.06 g/mol) suggests lower volatility and reduced water solubility. The phenyl and alkyne groups likely increase hydrophobicity, contrasting with tetrahydrofurfuryl acrylate, which has moderate polarity due to its THF moiety .
  • Reactivity : The alkyne group enables unique reactions (e.g., Huisgen cycloaddition), absent in linear alkyl acrylates like decyl or methyl acrylates. Fluorinated analogs (e.g., ) exhibit inertness due to C–F bonds, whereas the target compound’s alkyne may confer oxidative or catalytic reactivity.
  • Thermal Stability : The phenyl group could improve thermal stability relative to alkyl acrylates, though fluorinated compounds () remain superior in high-temperature applications.

Research Findings and Industrial Relevance

  • Synthetic Challenges : The alkyne and phenyl groups in the target compound may necessitate controlled reaction conditions to prevent side reactions (e.g., alkyne polymerization), unlike simpler acrylates .
  • Toxicity Profile: While methyl acrylate is a known irritant, the target compound’s lower volatility may reduce inhalation risks. However, its ecotoxicological impact remains unstudied.
  • Market Potential: Specialty applications in electronics (e.g., conductive polymers) or advanced coatings could exploit its unique structure, competing with fluorinated acrylates in niche markets .

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